

structural biology of mIDH1-IN-1 complexed with mIDH1 R132H

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	mIDH1-IN-1	
Cat. No.:	B12417692	Get Quote

A comprehensive understanding of the structural biology of mutant isocitrate dehydrogenase 1 (mIDH1) in complex with its inhibitors is pivotal for the development of targeted cancer therapies. The R132H mutation in IDH1 confers a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] This technical guide focuses on the structural and functional aspects of the mIDH1 R132H mutant complexed with small molecule inhibitors, with a representative focus on well-characterized allosteric inhibitors due to the absence of specific public data for a compound termed "mIDH1-IN-1". The principles and data presented are drawn from studies of potent inhibitors like Vorasidenib (AG-881) and Ivosidenib (AG-120).

Introduction to mIDH1 R132H as a Therapeutic Target

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] The wild-type IDH1 enzyme catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α -ketoglutarate.[2][4] The R132H mutation, the most common variant, results in a gain-of-function that enables the enzyme to reduce α -KG to 2-HG, consuming NADPH in the process.[1][5] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting cancer development.[1] This unique neomorphic activity makes mIDH1 an attractive target for cancer therapy, with several allosteric inhibitors developed to specifically target the mutant enzyme.[6][7]



Quantitative Data on mIDH1 R132H Inhibition

The development of mIDH1 inhibitors has led to a range of compounds with varying potencies and binding characteristics. The following tables summarize key quantitative data for several well-documented inhibitors of mIDH1 R132H.

Table 1: Inhibitor Potency Against mIDH1 R132H

Inhibitor	IC50 (nM)	Ki (nM)	Assay Conditions	Reference
Vorasidenib (AG- 881)	0.04-22	Not Reported	Varies by mutation	[8]
Ivosidenib (AG- 120)	~100-150	Not Reported	Enzymatic assay	[9]
ML309	Not Reported	190	Enzymatic assay	[3]
FT-2102	Not Reported	Not Reported	Potent inhibitor	[10]
BAY-1436032	Not Reported	Not Reported	Potent inhibitor	[11]
Compound 1	8200	Not Reported	Enzymatic assay	[3]
Compound 2	190	Not Reported	Enzymatic assay	[3]
Compound 3	280	Not Reported	Enzymatic assay	[3]

Table 2: Crystallographic Data for mIDH1 R132H-Inhibitor Complexes



PDB ID	Inhibitor	Resolution (Å)	R-Value Work	R-Value Free	Reference
6VEI	Vorasidenib (AG-881)	2.10	0.158	0.195	[7]
6ADG	Vorasidenib (AG-881)	3.00	0.221	0.244	[12]
8T7O	Ivosidenib (AG-120)	2.05	Not Reported	Not Reported	[1]
6U4J	FT-2102	2.11	0.168	0.220	[10]
6O2Y	Compound 24	2.80	0.209	0.275	[13]
5LGE	BAY 1436032 analog	2.70	0.195	0.230	[14]

Structural Insights into the mIDH1 R132H-Inhibitor Complex

Crystal structures of mIDH1 R132H in complex with various inhibitors have revealed a common mechanism of allosteric inhibition. These inhibitors do not bind to the active site but rather to a pocket at the interface of the enzyme's homodimer.[6] This binding site is conformationally dynamic and its occupancy by an inhibitor locks the enzyme in an open, inactive conformation, preventing the binding of the substrate α -KG.

For instance, the crystal structure of Vorasidenib (AG-881) in complex with mIDH1 R132H (PDB: 6VEI) shows the inhibitor situated at the dimer interface.[7] This interaction stabilizes an open conformation of the enzyme, which is catalytically incompetent. The binding of these allosteric inhibitors is a key feature that provides selectivity for the mutant enzyme over the wild-type IDH1.[6]

Signaling Pathways and Experimental Workflows

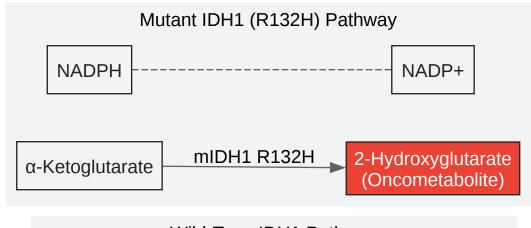


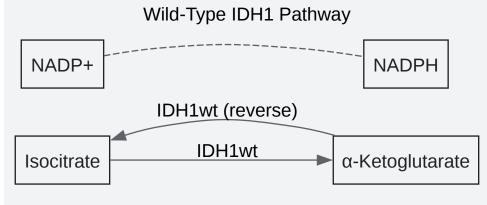
Foundational & Exploratory

Check Availability & Pricing

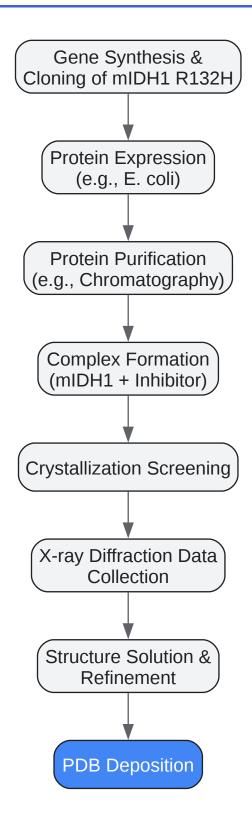
The following diagrams illustrate the enzymatic reaction of mIDH1, the workflow for determining its structure, and the mechanism of allosteric inhibition.



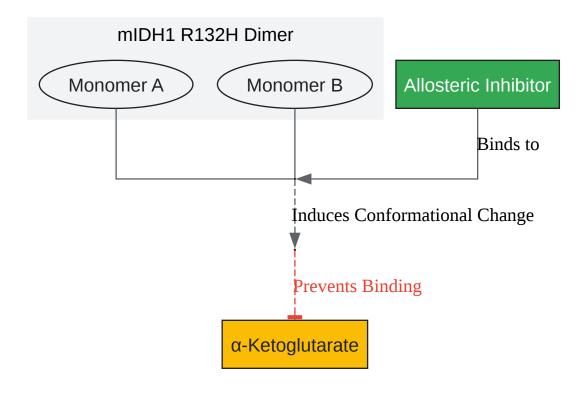












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biostructural, biochemical and biophysical studies of mutant IDH1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase 1 mutation subtypes at site 132 and their translational potential in glioma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of R132H Mutation-specific IDH1 Antibody Binding in Brain Tumors -PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubs.acs.org [pubs.acs.org]



- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- To cite this document: BenchChem. [structural biology of mIDH1-IN-1 complexed with mIDH1 R132H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417692#structural-biology-of-midh1-in-1-complexed-with-midh1-r132h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com